4-Bromophenol

描述

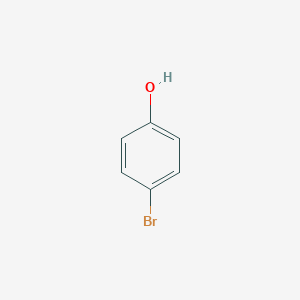

This compound belongs to the class of organic compounds known as p-bromophenols. These are bromophenols carrying a iodine at the C4 position of the benzene ring.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFGOTFRPZRKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051543 | |

| Record name | 4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline powder with a phenolic odor; [Alfa Aesar MSDS] | |

| Record name | p-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

238 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in alcohol, chloroform, ether, glacial acetic acid, In water, 1.4X10+4 mg/L at 25 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.840 g/cu cm at 15 °C, Density: 1.5875 at 80 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 1.17X10-2 mm Hg at 25 °C | |

| Record name | p-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tetragonal bipyramidal crystals from chloroform or ether | |

CAS No. |

106-41-2 | |

| Record name | 4-Bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAO4J0183I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.4 °C | |

| Record name | 4-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-Bromophenol (CAS No: 106-41-2). The information is curated to support research, development, and drug discovery applications by presenting key data in an accessible format, detailing relevant experimental methodologies, and visualizing associated chemical processes.

Core Chemical and Physical Properties

This compound, also known as p-bromophenol, is a crystalline solid that appears white to off-white and has a characteristic phenolic odor.[1][2][3] It is a halogenated phenol (B47542) widely utilized as a versatile intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dye industries.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various reputable sources.

| Property | Value | Units | References |

| Molecular Formula | C₆H₅BrO | - | [2] |

| Molecular Weight | 173.01 | g/mol | [2][5] |

| Melting Point | 61 - 67 | °C | [2][4][6] |

| Boiling Point | 235 - 238 | °C | [2][4][7] |

| Density | 1.840 (at 15 °C) | g/cm³ | [1][5] |

| pKa | 9.17 | - | [1][5] |

| Water Solubility | 1.4 x 10⁴ (at 25 °C) | mg/L | [1][5] |

| Vapor Pressure | 0.01 (at 25 °C) | mmHg | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.59 | - | [1] |

| Refractive Index | 1.604 | - | [3] |

| Flash Point | >110 | °C | [7] |

Experimental Protocols

Detailed methodologies for the determination of key properties and for the synthesis and reaction of this compound are outlined below.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The heating rate is slowed to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure sample, this range is typically narrow.

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method.

Procedure:

-

A small amount of this compound (about 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) can be determined using UV-Vis spectrophotometry by measuring the absorbance of solutions at different pH values.

Procedure:

-

A stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) is prepared.[9]

-

A series of buffer solutions with a range of known pH values (typically spanning the expected pKa) are prepared.

-

Aliquots of the this compound stock solution are added to each buffer solution to create a series of test solutions with the same total concentration of the phenol.

-

The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance for the acidic (phenol) and basic (phenolate) forms are identified.

-

The absorbance of each solution is measured at the wavelength of maximum absorbance of the phenolate (B1203915) form.

-

The pKa is calculated using the Henderson-Hasselbalch equation, where the ratio of the concentrations of the basic to acidic forms is determined from the absorbance measurements.[10][11]

Synthesis of this compound

This compound is typically synthesized by the bromination of phenol.

Procedure:

-

Phenol is dissolved in a suitable solvent, such as carbon disulfide or glacial acetic acid.[4][12]

-

A solution of bromine in the same solvent is added dropwise to the phenol solution with constant stirring. The temperature should be maintained below 5 °C during the addition.[4][12]

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 2 hours).[4]

-

The solvent is removed by distillation.

-

The crude product is then purified by distillation under reduced pressure to yield this compound.[4][12]

Suzuki Coupling Reaction Using this compound

This compound can be used in palladium-catalyzed Suzuki coupling reactions to form carbon-carbon bonds.

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon), this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.[6][13]

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane (B91453) or toluene) and water, is added.[4][13]

-

The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the progress monitored by techniques like TLC or GC-MS.[4][6]

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.[4]

Stille Coupling Reaction Using this compound

This compound is also a suitable substrate for Stille cross-coupling reactions.

Procedure:

-

To a solution of this compound (1 equivalent) in a dry, degassed solvent such as DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and an organostannane reagent (e.g., an aryltributyltin, 1.1 equivalents) are added under an inert atmosphere.[14][15]

-

The reaction mixture is heated (e.g., to 80-110 °C) for several hours until the starting material is consumed, as monitored by TLC or LC-MS.[14][15]

-

After cooling, the reaction is quenched with an aqueous solution (e.g., saturated KF solution to remove tin byproducts) and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The resulting crude product is purified by column chromatography to yield the coupled product.[14]

Visualizations

The following diagrams illustrate key processes and workflows related to this compound.

Caption: General experimental workflow for the Suzuki coupling of this compound.

Caption: Proposed biodegradation pathway of this compound by Ochrobactrum sp. HI1.[2]

Caption: Potential modulation of the Nrf2-mediated antioxidant response pathway by bromophenols.[16][17]

References

- 1. benchchem.com [benchchem.com]

- 2. Degradation of this compound by Ochrobactrum sp. HI1 isolated from desert soil: pathway and isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. A simplified method for finding the pKa of an acid-base indicator by spectrophotometry - ProQuest [proquest.com]

- 11. pure.tue.nl [pure.tue.nl]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. youtube.com [youtube.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromophenol (CAS: 106-41-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromophenol, a key intermediate in organic synthesis with significant applications in the pharmaceutical, agrochemical, and materials science sectors. This document details its physicochemical, toxicological, and spectroscopic properties, alongside established experimental protocols for its synthesis and common reactions.

Core Properties of this compound

Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 106-41-2 | |

| Molecular Formula | C₆H₅BrO | |

| Molecular Weight | 173.01 g/mol | |

| Appearance | Off-white to pinkish-brown crystalline solid | |

| Melting Point | 61-64 °C | |

| Boiling Point | 235-238 °C | |

| Density | 1.84 g/cm³ | |

| Vapor Pressure | 0.01 mmHg at 25 °C | |

| Solubility in Water | 14 g/L at 20 °C | |

| Solubility in Organic Solvents | Freely soluble in ethanol (B145695), ether, chloroform, and glacial acetic acid. | |

| logP (Octanol-Water Partition Coefficient) | 2.59 |

Toxicological Data

| Parameter | Value | Species | Route | Source(s) |

| LD50 | 523 mg/kg | Mouse | Oral | |

| LD50 | 411 mg/kg | Mouse | Intraperitoneal | |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. | |||

| Primary Irritant Effect | Irritating to eyes, respiratory system, and skin. |

Spectroscopic Data

| Spectroscopy Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.3 (d, 2H), ~6.7 (d, 2H), ~5.0 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ ~155 (C-OH), ~132 (C-H), ~117 (C-H), ~113 (C-Br) |

| IR (KBr Pellet) | ~3350 cm⁻¹ (O-H stretch, broad), ~1590, 1490 cm⁻¹ (C=C aromatic stretch), ~1230 cm⁻¹ (C-O stretch), ~820 cm⁻¹ (para-disubstituted C-H bend) |

| Mass Spectrometry (EI) | m/z 174, 172 (M⁺, isotopic pattern for Br), 93, 65 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative subsequent reaction are provided below.

Synthesis of this compound from Phenol (B47542)

This protocol describes the electrophilic bromination of phenol to selectively produce this compound.

Materials:

-

Phenol

-

Bromine

-

Carbon disulfide (CS₂)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Diatomaceous earth

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve phenol (1.0 eq) in carbon disulfide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in carbon disulfide dropwise to the cooled phenol solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

-

Slowly warm the reaction mixture to room temperature and then gently heat to distill off the carbon disulfide.

-

Wash the crude product with a 5% sodium hydroxide solution to remove any unreacted phenol and acidic byproducts.

-

The resulting organic layer is then washed with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by distillation under reduced pressure.

Williamson Ether Synthesis of 4-Methoxyphenol (B1676288)

This protocol details the synthesis of 4-methoxyphenol from this compound via a Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Anhydrous ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Add sodium hydroxide pellets (1.1 eq) to the solution and stir until the sodium hydroxide is completely dissolved, forming the sodium 4-bromophenoxide.

-

To this solution, add methyl iodide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the diethyl ether to yield the crude 4-methoxyphenol.

-

Purify the product by column chromatography on silica (B1680970) gel or by distillation.

Visualized Pathways and Workflows

The following diagrams illustrate key processes involving this compound.

Caption: Experimental workflow for the synthesis and subsequent reaction of this compound.

Caption: Metabolic pathway of Bromobenzene leading to this compound and subsequent metabolites.

An In-depth Technical Guide to 4-Bromophenol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromophenol (p-Bromophenol), a key halogenated phenol (B47542) intermediate. It details the compound's core physicochemical properties, experimental protocols for its synthesis and analysis, and its primary applications in various scientific fields.

Core Properties of this compound

This compound, also known as p-Bromophenol, is a crystalline solid at room temperature.[1][2] Its chemical structure consists of a phenol ring substituted with a bromine atom at the para (4) position.[1][3] This substitution pattern imparts specific reactivity, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, flame retardants, and dyes.[1][2][4]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrO | [1][3][5][6] |

| Molecular Weight | 173.01 g/mol | [1][3][5] |

| 173.007 g/mol | [6][7] | |

| CAS Number | 106-41-2 | [1][5] |

| Appearance | White to off-white or pinkish-brown crystalline solid | [1][2] |

| Melting Point | 61-67 °C | [1][2][8] |

| Boiling Point | 235-238 °C | [1][2][8] |

| Density | 1.840 g/cm³ at 15 °C | [3][7] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform (B151607), and glacial acetic acid. | [1][2][3] |

| pKa | 9.17 | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

2.1. Synthesis of this compound via Electrophilic Bromination

A common and effective method for synthesizing this compound is the direct bromination of phenol. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. By controlling reaction conditions, the para-substituted product can be favored.

Workflow for Synthesis and Purification of this compound

Caption: Synthesis and purification workflow for this compound.

Methodology:

-

Materials: Phenol, Bromine, Chloroform (or another suitable solvent like carbon disulfide), Nitrogen gas, seed crystals of this compound.

-

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a gas absorption device, dissolve phenol (1 equivalent) in chloroform.[9]

-

Cool the reaction vessel to below 5 °C using an ice-salt bath.[9][10]

-

Slowly add bromine (1 equivalent) dissolved in chloroform through the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature below 5 °C.[9] This slow addition and low temperature help to minimize the formation of the ortho-bromophenol isomer and di-substituted products.

-

After the bromine addition is complete, continue stirring the mixture at low temperature for approximately 90-120 minutes until the reaction is complete, which can be monitored by the cessation of hydrogen bromide gas evolution.[9]

-

Allow the reaction mixture to warm to room temperature (15-25 °C) and pass a stream of nitrogen gas through the flask to remove most of the dissolved hydrogen bromide.[9]

-

Cool the solution again to around 5 °C and add a few seed crystals of pure this compound to induce crystallization.[9]

-

Stir for 15-20 minutes as the crude product precipitates.

-

Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold chloroform to remove impurities.[9]

-

For higher purity, the product can be further purified by recrystallization.

-

Dry the final product under vacuum to yield pure this compound.

-

2.2. Quantitative Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for determining the purity of this compound and quantifying its presence in various matrices.

Logical Flow for GC Analysis of this compound

Caption: Logical workflow for the quantitative analysis of this compound via GC.

Methodology:

-

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., Equity-5), is recommended.[11]

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a high-purity solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

-

If necessary, filter the solution through a 0.45 µm syringe filter.

-

-

Calibration:

-

Prepare a series of standard solutions of high-purity this compound at known concentrations.

-

Inject the standard solutions into the GC to construct a calibration curve by plotting peak area against concentration.

-

-

GC Conditions (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness Equity-5 column.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

Detector Temperature (FID): 280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Analysis:

-

Inject a known volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Record the resulting chromatogram. The retention time for this compound will be characteristic under the specified conditions.

-

Integrate the area of the this compound peak.

-

Calculate the concentration of this compound in the original sample by comparing its peak area to the calibration curve.

-

References

- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 2. This compound | 106-41-2 [chemicalbook.com]

- 3. This compound | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. Phenol, 4-bromo- [webbook.nist.gov]

- 7. modychem.co [modychem.co]

- 8. This compound 99 106-41-2 [sigmaaldrich.com]

- 9. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]

Core Physical and Chemical Properties of 4-Bromophenol

An In-Depth Technical Guide to the Melting and Boiling Points of 4-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its melting and boiling points. This compound (CAS No. 106-41-2) is a halogenated phenol (B47542) widely utilized as an intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals, agrochemicals, and flame retardants.[1][2][3] A thorough understanding of its physical constants is critical for its purification, handling, and application in various chemical processes.

This compound is a white to off-white or pinkish-brown crystalline solid at room temperature with a characteristic phenolic odor.[2][3][4][5] It consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a bromine atom at the para position.[5] This structure influences its polarity and intermolecular forces, which in turn determine its melting and boiling points. The compound is soluble in various organic solvents, including ethanol, ether, chloroform, and glacial acetic acid, but shows limited solubility in water.[2][4][6]

The key physical properties are summarized in the table below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrO | [1][3] |

| Molecular Weight | 173.01 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 62°C to 66°C | [1] |

| 66.4°C | [4][6] | |

| 63°C to 67°C | [3] | |

| 61°C to 64°C | [2] | |

| 64°C | [7][8] | |

| Boiling Point | 235°C to 238°C | [1][3] |

| 238°C | [4][6] | |

| 235°C to 236°C | [2] | |

| 235°C | [7][9] | |

| Density | 1.840 g/cm³ at 15°C | [4][6] |

Factors Influencing Melting and Boiling Points

The melting and boiling points of this compound are dictated by the intermolecular forces between its molecules. The presence of the polar hydroxyl group allows for strong hydrogen bonding, while the carbon-bromine bond and the overall molecular asymmetry contribute to significant dipole-dipole interactions. These combined forces require a substantial amount of thermal energy to overcome, resulting in relatively high melting and boiling points compared to non-polar compounds of similar molecular weight.

References

- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 106-41-2 [chemicalbook.com]

- 3. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 4. This compound | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. modychem.co [modychem.co]

- 7. This compound [stenutz.eu]

- 8. srdata.nist.gov [srdata.nist.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Solubility of 4-Bromophenol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromophenol, a key intermediate in various chemical syntheses. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical development, organic synthesis, and other research areas, influencing reaction conditions, purification strategies, and formulation design. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Core Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₅BrO | [1] |

| Molecular Weight | 173.01 g/mol | [1][2] |

| Melting Point | 61-64 °C | [3] |

| Boiling Point | 235-236 °C | [3] |

| Appearance | White to off-white or pinkish-brown crystalline solid | [2][4] |

Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent, temperature, and pH. As a substituted phenol, it exhibits both polar (due to the hydroxyl group) and non-polar (due to the brominated benzene (B151609) ring) characteristics, leading to a varied solubility profile.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 25 | 14 | [1] |

| Water | 25 | 25 | [5] |

Qualitative Solubility Data

Qualitative assessments of this compound's solubility in various organic solvents are more commonly reported. This information is summarized in the table below.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Freely Soluble / Soluble | [1][2][4] |

| 5% Ethanol | Soluble | [4][6] |

| Methanol | Soluble | [7][8] |

| Diethyl Ether | Freely Soluble / Easily Soluble | [2][4] |

| Chloroform | Freely Soluble / Soluble | [1][2][4][7] |

| Glacial Acetic Acid | Freely Soluble / Easily Soluble | [1][4] |

| Toluene | Soluble (based on commercial solutions) | [9] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for many scientific applications. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound.

Shake-Flask Method for Equilibrium Solubility

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of high purity

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge tubes with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a series of centrifuge tubes. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected solvent to each tube.

-

Securely cap the tubes to prevent solvent evaporation.

-

Place the tubes in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

-

After the equilibration period, allow the tubes to rest in the thermostatic bath for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method.

Gravimetric Method for Solubility Determination

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials:

-

This compound

-

Selected solvent

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker bath

-

Filtration apparatus (e.g., syringe filter or vacuum filtration)

-

Pre-weighed evaporation dish or vial

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent using the shake-flask method as described above.

-

Carefully filter a known volume or mass of the saturated supernatant into a pre-weighed evaporation dish.

-

Record the total mass of the dish and the saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. A vacuum oven at a lower temperature is preferable to minimize degradation.

-

Dry the sample until a constant mass is achieved.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry this compound residue.

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

Quantification by UV-Vis Spectrophotometry

This is a common and convenient method for determining the concentration of a solute that has a chromophore.

Objective: To determine the concentration of this compound in a saturated solution using its absorbance of UV light.

Materials:

-

Saturated and filtered solution of this compound

-

UV-Vis spectrophotometer

-

Quartz or UV-transparent cuvettes

-

Volumetric flasks and pipettes

-

High-purity solvent

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Determination of Maximum Wavelength (λmax):

-

Scan one of the standard solutions across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax). For this compound in ethanol, this is approximately 282 nm.[4]

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Analysis of the Saturated Solution:

-

Take the filtered supernatant from the equilibrated shake-flask experiment and dilute it with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination of solubility using the shake-flask method followed by quantification.

Experimental workflow for solubility determination.

References

- 1. This compound | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 3. This compound 99 106-41-2 [sigmaaldrich.com]

- 4. This compound | 106-41-2 [chemicalbook.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 6. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. usbio.net [usbio.net]

- 9. This compound (13C6,99%) 100 µg/mL in Toluene [lgcstandards.com]

An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromophenol from Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromophenol from phenol (B47542), a critical process for generating a versatile intermediate in the production of pharmaceuticals, agrochemicals, and dyes. The core challenge in this synthesis lies in controlling the regioselectivity of the bromination reaction to favor the para-substituted product over ortho and poly-brominated species. This document details the underlying chemical principles, provides a robust experimental protocol, and presents quantitative data to guide laboratory and developmental applications.

Reaction Mechanism and Principles of Selectivity

The synthesis of this compound from phenol is achieved through an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it significantly more reactive towards electrophiles than benzene itself.[1][2] One of the lone pairs of electrons on the oxygen atom delocalizes into the π-system of the ring, increasing the electron density, particularly at the ortho (2- and 6-) and para (4-) positions.[2][3]

This activation dictates the regioselectivity of the reaction, but the choice of solvent and reaction conditions is paramount in determining the final product distribution.

-

Effect of Solvent:

-

Polar Solvents (e.g., Water): In polar solvents like water, phenol can partially ionize to the highly reactive phenoxide ion. This, combined with the solvent's ability to polarize the bromine molecule (Br₂), leads to a very fast reaction and poly-substitution.[4][5] The typical product when using bromine water is 2,4,6-tribromophenol, which precipitates as a white solid.[1][4]

-

Non-polar Solvents (e.g., Carbon Disulfide, CS₂): In non-polar solvents such as carbon disulfide or carbon tetrachloride, the ionization of phenol is suppressed, and the bromine molecule is less polarized.[4][5] This moderates the reactivity, allowing for controlled mono-bromination.[4]

-

-

Control of Regioselectivity (para vs. ortho): Even under mono-bromination conditions, a mixture of o-bromophenol and p-bromophenol is possible. The formation of the para isomer is generally favored due to steric hindrance at the ortho positions, which are adjacent to the bulky hydroxyl group.[6][7] This selectivity can be further enhanced by conducting the reaction at low temperatures.[8]

Quantitative Data Summary

The yield and isomer distribution in the bromination of phenol are highly dependent on the reaction conditions. The following table summarizes key quantitative data from cited experimental procedures.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |

| Phenol | Br₂ | Carbon Disulfide (CS₂) | 0 to 5 | p-Bromophenol | 80 - 84 | [9][10] |

| Phenol | Br₂ | Carbon Disulfide (CS₂) | -30 | p-Bromophenol | 97 | [8] |

| Phenol | Br₂ | Carbon Disulfide (CS₂) | +30 | p-Bromophenol | 82 | [8] |

| Phenol | Br₂ | Water (Aqueous) | Room Temp. | 2,4,6-Tribromophenol | High | [1][4] |

| Phenol | Br₂ | Glacial Acetic Acid | - | 2,4,6-Tribromophenol | High | [10] |

Detailed Experimental Protocol

The following protocol for the synthesis of this compound is adapted from the robust and well-documented procedure found in Organic Syntheses.[9] This method utilizes carbon disulfide as a solvent to achieve high para-selectivity and yield.

Materials:

-

Phenol (1 kg, 10.6 moles)

-

Bromine (1702 g, 546 mL, 10.7 moles)

-

Carbon Disulfide (CS₂) (1.5 L)

-

Cracked ice and water

Equipment:

-

5-L round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Calcium chloride drying tube

-

Apparatus for absorbing hydrogen bromide (HBr) gas

-

Claisen flask for vacuum distillation

Workflow Diagram:

Procedure:

-

Preparation: In a 5-L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide.[9] Attach a calcium chloride tube to the top of the condenser, leading to a gas trap (e.g., a beaker with ice and water) to absorb the evolved hydrogen bromide.[9]

-

Bromine Addition: Prepare a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide and place it in the separatory funnel.[9]

-

Reaction: Cool the reaction flask in an ice-salt bath to maintain a temperature of 0–5 °C.[9] With vigorous stirring, add the bromine solution dropwise from the separatory funnel over a period of two to three hours.[9]

-

Completion: After the addition is complete, continue to stir the mixture for an additional one to two hours.[9]

-

Solvent Removal: Remove the ice bath and distill the carbon disulfide from the reaction mixture. Approximately 1200 cc of CS₂ can be recovered.[9]

-

Purification by Vacuum Distillation: Transfer the residual liquid to a suitable Claisen flask and perform distillation under reduced pressure using a good fractionating column.[9]

-

A low-boiling fraction consisting of a mixture of o-bromophenol and p-bromophenol will distill first.[9]

-

The main fraction of This compound is collected at 145–150 °C / 25–30 mm Hg .[9]

-

A small high-boiling residue consisting mainly of 2,4-dibromophenol (B41371) will remain.[9]

-

-

Product Handling: The collected this compound solidifies upon cooling into a white crystalline mass with a melting point of 63 °C. The reported yield is 1475–1550 g, which corresponds to 80–84% of the theoretical amount.[9]

Safety Precautions:

-

This procedure should be conducted in a well-ventilated fume hood.

-

Carbon disulfide is highly flammable and toxic.

-

Bromine is corrosive and toxic; handle with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Hydrogen bromide gas evolved during the reaction is corrosive and must be neutralized in a trap.[9]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. savemyexams.com [savemyexams.com]

- 3. Ellesmere OCR A level Chemistry - 6.1.1 (i,j) Electrophilic Substitution of Phenols. [sites.google.com]

- 4. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

- 5. youtube.com [youtube.com]

- 6. How to convert phenol to this compound? | Filo [askfilo.com]

- 7. Khan Academy [khanacademy.org]

- 8. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

p-Bromophenol synthesis reaction mechanism

An In-depth Technical Guide to the Synthesis of p-Bromophenol

Introduction

p-Bromophenol is a crucial organic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its synthesis is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The primary route to p-bromophenol involves the direct bromination of phenol (B47542). However, the high reactivity of the phenol ring and the ortho-, para-directing nature of the hydroxyl group necessitate precise control of reaction conditions to achieve high selectivity for the desired para-isomer and prevent the formation of byproducts such as o-bromophenol and poly-brominated species.[2][3]

This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data for the synthesis of p-bromophenol, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of p-bromophenol from phenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609).[4] It donates electron density into the benzene ring through resonance, particularly at the ortho and para positions.[4][5] This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles.[4]

The mechanism proceeds in two main steps:

-

Formation of the Electrophile and Attack: The bromine molecule (Br₂) becomes polarized as it approaches the electron-rich phenol ring. The pi electrons of the ring attack the electrophilic bromine atom (δ+), breaking the Br-Br bond and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

-

Aromatization: A weak base (such as a solvent molecule or another phenol molecule) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the bromophenol product along with hydrogen bromide (HBr).[6]

The hydroxyl group directs the incoming electrophile (bromine) to the ortho and para positions. The para position is generally favored, especially in non-polar solvents, due to reduced steric hindrance compared to the ortho positions.[7]

Caption: Electrophilic Aromatic Substitution Mechanism for Phenol Bromination.

Influence of Solvent on Product Selectivity

The choice of solvent is the most critical factor in controlling the outcome of phenol bromination. The high activation of the phenol ring means that in polar, protic solvents, the reaction can proceed rapidly to form 2,4,6-tribromophenol.[6][8]

-

Polar Solvents (e.g., Water): In aqueous solutions ("bromine water"), phenol can partially ionize to the highly reactive phenoxide ion. This, combined with the solvent's ability to stabilize the charged intermediates, leads to rapid, multiple substitutions at all available ortho and para positions.[8] The reaction is so facile that it often results in the immediate precipitation of 2,4,6-tribromophenol.[7]

-

Non-Polar Solvents (e.g., CS₂, CCl₄, Chloroform): To achieve mono-bromination and favor the para-isomer, the reaction is typically conducted in a non-polar solvent at low temperatures.[6][7] These solvents do not significantly solvate charged species, thus reducing the ionization of phenol and moderating the reactivity. The lower reactivity allows for controlled, single substitution, with the sterically less hindered para position being the major product.[7]

References

- 1. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]

- 2. US6982356B2 - Method for preparation of para-brominated hydroxyaromatic compounds - Google Patents [patents.google.com]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. savemyexams.com [savemyexams.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

The Industrial Versatility of 4-Bromophenol: A Technical Guide

An In-depth Examination of a Key Chemical Intermediate for Researchers, Scientists, and Drug Development Professionals

4-Bromophenol, a halogenated phenol (B47542), serves as a critical building block and versatile intermediate in a multitude of industrial applications. Its unique chemical structure, featuring a bromine atom at the para position to a hydroxyl group on a benzene (B151609) ring, imparts specific reactivity that is highly valued in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This technical guide provides a comprehensive overview of the industrial uses of this compound, with a focus on its applications in chemical synthesis, its role in the production of flame retardants, and its use as a disinfectant and preservative. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in the field.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of this compound is paramount for its safe and effective industrial application. This data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO | [3] |

| Molecular Weight | 173.01 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 63-67 °C | [3] |

| Boiling Point | 235-238 °C | [3] |

| Density | 1.840 g/cm³ at 15 °C | [2] |

| Vapor Pressure | 0.01 mmHg at 25 °C | [2] |

| log Kow (logP) | 2.59 | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform, and glacial acetic acid. | [3][4] |

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 523 mg/kg | [1][2] |

| LD50 | Mouse | Intraperitoneal | 411 mg/kg | [5] |

| Dermal LD50 (ATE) | - | Dermal | 1,100 mg/kg | [1] |

| Inhalative LC50/4 h (ATE) | - | Inhalation | 1.5 mg/l | [1] |

Table 3: Spectral Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR (CDCl₃) | δ 7.45 – 7.27 (m, 2H), 6.84– 6.63 (m, 2H), 5.37 (br, 1H) | [6] |

| ¹³C NMR (CDCl₃) | δ 154.69, 132.57, 117.31, 112.96 | [6] |

| IR (KBr pellet) | Broad band centered around 3400 cm⁻¹ (O-H stretch) | [7][8] |

| Mass Spec (EI) | m/z 172 (M+), 174 (M+2) | [2] |

Core Industrial Applications

Intermediate in Pharmaceutical and Agrochemical Synthesis

The primary industrial application of this compound lies in its role as a versatile intermediate for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility stems from the presence of two reactive sites: the hydroxyl group and the carbon-bromine bond.

The bromine atom at the para-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[3] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building the molecular scaffolds of many drugs and pesticides.[3]

This protocol describes the synthesis of 4-phenylphenol (B51918), a valuable intermediate, via a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium on carbon (10% Pd/C)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

-

Recrystallization apparatus

Procedure: [9]

-

To a round-bottom flask, add this compound (0.20 mmol, 0.034 g), phenylboronic acid (0.20 mmol, 0.024 g), and potassium carbonate (0.60 mmol, 0.082 g).

-

Add 10% Pd/C catalyst.

-

Add 2.0 mL of water to the mixture.

-

The reaction mixture is heated to reflux for approximately 40 minutes.

-

After cooling to room temperature, the mixture is filtered to remove the catalyst.

-

The crude product is recrystallized from a 50:50 methanol/water mixture.

-

The resulting crystals of 4-phenylphenol are collected by filtration and dried.

Expected Yield: 21.75%[9]

This general protocol can be adapted for the C-N coupling of this compound with various amines.

Materials: [10]

-

Aryl bromide (e.g., this compound) (1 equiv.)

-

Amine (1.5 equiv.)

-

Cesium carbonate (Cs₂CO₃) (10 equiv.)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 equiv.)

-

BINAP (0.08 equiv.)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Celite)

-

Rotary evaporator

-

Silica (B1680970) gel column for purification

Procedure: [10]

-

In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1 equiv.), amine (1.5 equiv.), Cs₂CO₃ (10 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.).

-

Add toluene (10 volumes).

-

Degas the mixture.

-

Stir the mixture at 110 °C for 8 hours under the inert atmosphere.

-

After the reaction is complete, cool the mixture and filter through Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the desired aryl amine.

Precursor for Flame Retardants

Brominated compounds are widely used as flame retardants in various materials like plastics, textiles, and electronics to reduce their flammability. This compound can serve as a precursor in the synthesis of more complex brominated flame retardants. The bromine atom in the molecule can interfere with the combustion process in the gas phase, thereby inhibiting the spread of fire.[5] While specific industrial processes for producing flame retardants directly from this compound are proprietary, a general synthesis pathway involves the reaction of this compound with other molecules to build larger, more stable brominated compounds that can be incorporated into polymers.

Use in Disinfectants and Preservatives

Phenolic compounds are known for their antimicrobial properties and have been used as disinfectants and preservatives for many years.[8] this compound exhibits such properties and finds application in the formulation of disinfectants.[11] Its production and use as a disinfectant may lead to its release into the environment through various waste streams.[11] The antimicrobial action of phenols generally involves membrane damage, leading to the leakage of intracellular components.[8]

Synthesis of this compound

The industrial production of this compound is primarily achieved through the direct bromination of phenol. The reaction conditions can be controlled to favor the formation of the para-substituted product over the ortho-isomer.

This protocol describes a laboratory-scale synthesis of this compound.

Materials: [6]

-

Phenol

-

Tetrabutylammonium bromide (TBAB)

-

Potassium bromide (KBr)

-

Trichloroisocyanuric acid

-

Three-neck flask

-

Magnetic stirrer and hotplate

-

Water bath

-

Separatory funnel

-

Rotary evaporator

Procedure: [6]

-

In a three-neck flask, add phenol (4.33 g, 0.046 mmol), TBAB (7.45 g, 0.023 mmol), KBr (8.26 g, 0.069 mmol), and 1,2-dichloroethane (20 mL).

-

Stir the mixture at 40 °C.

-

Prepare a solution of trichloroisocyanuric acid (17.80 g, 0.060 mmol) in 1,2-dichloroethane (40 mL).

-

Add the trichloroisocyanuric acid solution to the reaction mixture.

-

After the reaction is complete, wash the reaction mixture with water.

-

Separate the organic layer and evaporate the solvent to obtain the product.

Yield: 93% (with 99% HPLC purity)[6]

References

- 1. cpachem.com [cpachem.com]

- 2. This compound | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | CAS#:106-41-2 | Chemsrc [chemsrc.com]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Consider the spectral data for this compound (Figs. 15.32 and 15.33). a. .. [askfilo.com]

- 9. scribd.com [scribd.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. spectrabase.com [spectrabase.com]

4-Bromophenol: A Versatile Precursor in Advanced Dye Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenol is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and, notably, synthetic dyes.[1] Its unique chemical structure, featuring a hydroxyl group and a bromine atom in a para position on the benzene (B151609) ring, provides a reactive scaffold for various chemical transformations. The presence of the bromine atom can significantly influence the properties of the final dye molecule, such as its color, lightfastness, and affinity for different substrates.[2] This technical guide provides a comprehensive overview of the use of this compound as a precursor in the synthesis of two major classes of dyes: azo dyes and triphenylmethane (B1682552) dyes. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers in the practical application of this compound in dye synthesis.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₆H₅BrO |

| Molecular Weight | 173.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 63-66 °C |

| Boiling Point | 235-236 °C |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695), ether, chloroform, and glacial acetic acid |

| pKa | 9.36 |

I. Synthesis of Azo Dyes from this compound

Azo dyes are the largest and most important group of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-).[3] They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. In this context, this compound serves as an excellent coupling agent.

A. Reaction Pathway

The general reaction for the synthesis of an azo dye using this compound involves the diazotization of a primary aromatic amine, such as aniline (B41778), followed by the electrophilic aromatic substitution reaction with this compound under alkaline conditions.

Caption: General workflow for the synthesis of an azo dye from this compound.

B. Experimental Protocol: Synthesis of 4-(Phenylazo)-4-bromophenol

This protocol details the synthesis of a representative azo dye using aniline as the diazo component and this compound as the coupling component.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

This compound

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

-

Distilled Water

-

Ethanol

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Graduated cylinders

-

Thermometer

Procedure:

Part 1: Diazotization of Aniline

-

In a 100 mL beaker, dissolve aniline (2.3 mL, 0.025 mol) in a mixture of concentrated HCl (6.25 mL) and water (6.25 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.8 g, 0.026 mol) in water (5 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for 15 minutes at this temperature.

Part 2: Azo Coupling with this compound

-

In a 250 mL beaker, dissolve this compound (4.33 g, 0.025 mol) in a 10% aqueous sodium hydroxide solution (20 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold this compound solution.

-

A colored precipitate will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water until the filtrate is neutral.

-

Recrystallize the crude dye from ethanol to obtain the purified product.

C. Quantitative Data

The following table summarizes typical quantitative data for the synthesis of an azo dye derived from this compound.

| Parameter | Value |

| Yield | 85-95% |

| Melting Point | Varies with the specific dye |

| λmax (UV-Vis) | Typically in the range of 400-500 nm |

| Appearance | Colored solid (e.g., orange, red) |

Spectroscopic Data for 4-Phenylazophenol (a closely related compound): [4]

-

¹³C NMR (CDCl₃, δ in ppm): 159.6, 152.5, 149.5, 129.1, 124.9, 122.5, 115.9.

-

IR (KBr, cm⁻¹): 3450 (O-H stretch), 3060 (C-H aromatic stretch), 1590 (N=N stretch), 1500, 1450 (C=C aromatic stretch), 1230 (C-O stretch).

D. Role of the Bromo Group

The presence of the bromine atom at the para position of the phenol (B47542) ring influences the properties of the resulting azo dye in several ways:

-

Color: The bromo group is an auxochrome that can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum of the dye, depending on the overall electronic structure of the molecule.

-

Lightfastness: Electron-withdrawing groups, such as bromine, can improve the lightfastness of azo dyes by making the azo group less susceptible to photochemical degradation.[2]

-

Acidity: The electron-withdrawing nature of bromine increases the acidity of the phenolic hydroxyl group.

II. Synthesis of Triphenylmethane Dyes from this compound

Triphenylmethane dyes are a class of intensely colored synthetic dyes.[5] While this compound is not a direct precursor in the most common synthetic routes, it can be readily converted to a key intermediate, N,N-dimethyl-4-bromoaniline, which is then used in the synthesis of triphenylmethane dyes like Crystal Violet.

A. Multi-step Synthesis Pathway

The synthesis of a triphenylmethane dye from this compound involves a multi-step process, starting with the conversion of the hydroxyl group to a dimethylamino group.

Caption: Multi-step synthesis of Crystal Violet from this compound.

B. Experimental Protocol: Synthesis of Crystal Violet from N,N-Dimethyl-4-bromoaniline

This protocol outlines the synthesis of Crystal Violet starting from N,N-dimethyl-4-bromoaniline, which can be synthesized from this compound.[6]

Materials:

-

N,N-Dimethyl-4-bromoaniline

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl carbonate

-

10% Hydrochloric acid (HCl)

-

Sodium bicarbonate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

Part 1: Grignard Reagent Formation

-

In a dry 250 mL round-bottom flask, place magnesium turnings (0.8 g, 0.033 mol).

-

Add a small crystal of iodine.

-

Add N,N-dimethyl-4-bromoaniline (5.0 g, 0.025 mol) dissolved in anhydrous THF (45 mL).

-

Gently heat the mixture to initiate the Grignard reaction. Once started, the reaction should proceed exothermically.

-

Reflux the mixture for 30 minutes.

Part 2: Condensation and Dye Formation

-

Cool the Grignard reagent to room temperature.

-

In a separate flask, dissolve diethyl carbonate (1.48 g, 0.0125 mol) in anhydrous THF (10 mL).

-

Slowly add the diethyl carbonate solution to the Grignard reagent with stirring.

-

Reflux the mixture for 30 minutes.

-

Cool the reaction mixture and slowly add 10% HCl (15 mL) to hydrolyze the intermediate and form the dye.

-

Neutralize the solution with sodium bicarbonate to precipitate the dye.

-

The crude Crystal Violet can be purified by recrystallization.[7]

C. Quantitative Data for Crystal Violet Synthesis

| Parameter | Value |

| Yield | 60-70% |

| Melting Point | 205 °C (decomposes) |

| λmax (UV-Vis) | 590 nm |

| Appearance | Greenish-gold crystals |

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of both azo and triphenylmethane dyes. Its reactivity, coupled with the influential role of the bromo substituent, allows for the creation of a diverse range of dyestuffs with tailored properties. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound in the development of novel and functional dyes for various applications. The synthetic routes described herein are robust and can be adapted for the synthesis of a wide variety of analogs, making this compound a valuable building block in the field of color chemistry.

References

- 1. vernier.com [vernier.com]

- 2. ijert.org [ijert.org]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US3689495A - Synthesis of crystal violet - Google Patents [patents.google.com]

The Pivotal Role of 4-Bromophenol in Agrochemical Synthesis: A Technical Guide

Introduction

4-Bromophenol, a halogenated phenol (B47542), serves as a critical building block and versatile intermediate in the synthesis of a diverse range of agrochemicals.[1][2] Its unique chemical properties, conferred by the presence of a bromine atom at the para position of the phenol ring, allow for a variety of chemical transformations, making it a valuable precursor for herbicides, insecticides, and fungicides.[1][3] This technical guide provides an in-depth exploration of the role of this compound in the production of key agrochemicals, detailing synthetic pathways, experimental protocols, and quantitative data for researchers, scientists, and professionals in the field of drug and pesticide development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 106-41-2 | [4] |

| Molecular Formula | C₆H₅BrO | [4] |

| Molecular Weight | 173.01 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 61-64 °C | [5] |

| Boiling Point | 235-236 °C | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [4] |

| log Kow | 2.59 | [1] |

Key Agrochemicals Derived from this compound